molecular formula C17H28O2 B14570447 3,7-Diethyl-11-methyldodeca-2,6,10-trienoic acid CAS No. 61685-13-0

3,7-Diethyl-11-methyldodeca-2,6,10-trienoic acid

Cat. No.: B14570447
CAS No.: 61685-13-0
M. Wt: 264.4 g/mol
InChI Key: IEEHFDTZYYSKPI-UHFFFAOYSA-N
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Description

3,7-Diethyl-11-methyldodeca-2,6,10-trienoic acid: is an organic compound with the molecular formula C17H28O2 It is a derivative of dodecatrienoic acid, characterized by the presence of ethyl and methyl groups at specific positions on the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diethyl-11-methyldodeca-2,6,10-trienoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable dodecatrienoic acid precursor with ethyl and methyl groups. The reaction typically requires a strong base, such as sodium hydride, and an appropriate alkyl halide, such as ethyl bromide and methyl iodide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3,7-Diethyl-11-methyldodeca-2,6,10-trienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halides or hydroxyl groups.

Scientific Research Applications

3,7-Diethyl-11-methyldodeca-2,6,10-trienoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,7-Diethyl-11-methyldodeca-2,6,10-trienoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,7,11-Trimethyldodeca-2,6,10-trienoic acid: Similar structure but with methyl groups instead of ethyl groups.

    3,7,11-Trimethyldodeca-2,6,10-trienoic acid hexadecylamide: An amide derivative with a hexadecyl group.

Uniqueness

3,7-Diethyl-11-methyldodeca-2,6,10-trienoic acid is unique due to the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to its methyl-only counterparts. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61685-13-0

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

3,7-diethyl-11-methyldodeca-2,6,10-trienoic acid

InChI

InChI=1S/C17H28O2/c1-5-15(10-7-9-14(3)4)11-8-12-16(6-2)13-17(18)19/h9,11,13H,5-8,10,12H2,1-4H3,(H,18,19)

InChI Key

IEEHFDTZYYSKPI-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCC(=CC(=O)O)CC)CCC=C(C)C

Origin of Product

United States

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